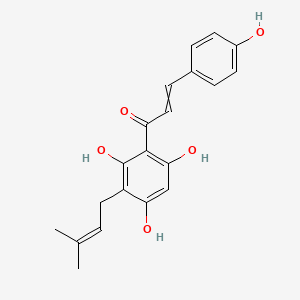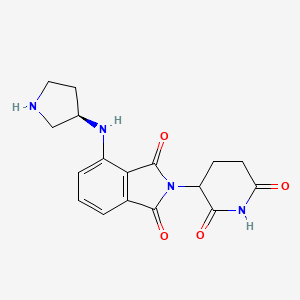
(R)-Pomalidomide-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Pomalidomide-pyrrolidine is a chiral derivative of pomalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pomalidomide-pyrrolidine typically involves the chiral resolution of pomalidomide followed by the introduction of the pyrrolidine moiety. The process begins with the preparation of pomalidomide, which is then subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer. The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of ®-Pomalidomide-pyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-Pomalidomide-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Pyrrolidine derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Pomalidomide-pyrrolidine with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
®-Pomalidomide-pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular pathways and its potential to modulate immune responses.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of ®-Pomalidomide-pyrrolidine involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to the inhibition of cancer cell proliferation and the modulation of immune responses. This interaction also affects various signaling pathways, including those involved in angiogenesis and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but different therapeutic applications.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: The parent compound of ®-Pomalidomide-pyrrolidine, known for its potent anti-cancer activity.
Uniqueness
®-Pomalidomide-pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct biological activities compared to its analogs. Its specific interaction with cereblon and the resulting modulation of protein degradation pathways make it a valuable compound in the field of medicinal chemistry.
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
InChI Key |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


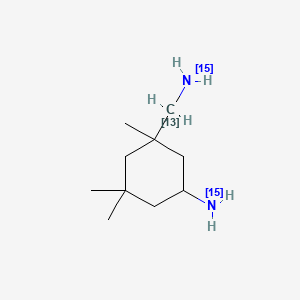
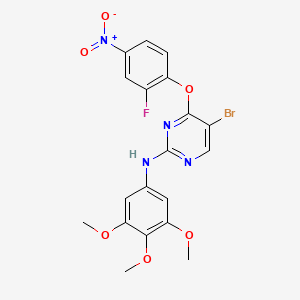

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)

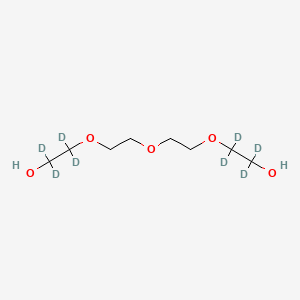
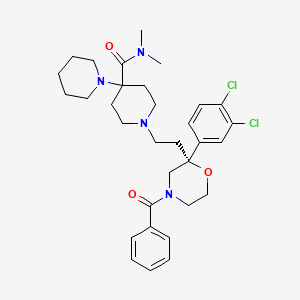


![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
